molecular formula C14H12N2O4S2 B12576987 4,4'Disulfanediylbis(N-hydroxybenzamide) CAS No. 190002-17-6

4,4'Disulfanediylbis(N-hydroxybenzamide)

Cat. No.: B12576987
CAS No.: 190002-17-6
M. Wt: 336.4 g/mol
InChI Key: AMOMSXJPDAQGKR-UHFFFAOYSA-N
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Description

4,4’Disulfanediylbis(N-hydroxybenzamide) is a compound characterized by the presence of disulfide bonds and hydroxybenzamide groups Disulfide bonds are crucial structural units found in various natural peptides and proteins, contributing to their stability and function

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’Disulfanediylbis(N-hydroxybenzamide) typically involves the oxidative coupling of thiols. One common method includes the reaction of 4-hydroxybenzamide with disulfur dichloride under controlled conditions to form the desired disulfide bond . Another approach involves the use of oxidizing agents such as hydrogen peroxide or halogens to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions using efficient and cost-effective oxidants. The process is optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4’Disulfanediylbis(N-hydroxybenzamide) undergoes various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The hydroxybenzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4,4’Disulfanediylbis(N-hydroxybenzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in protein folding and stability due to the presence of disulfide bonds.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of materials with specific properties, such as adhesives and coatings.

Mechanism of Action

The mechanism of action of 4,4’Disulfanediylbis(N-hydroxybenzamide) involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. The compound can interact with various molecular targets, including enzymes and receptors, through its hydroxybenzamide groups. The pathways involved in its mechanism of action include redox reactions and nucleophilic substitutions.

Comparison with Similar Compounds

Uniqueness: 4,4’Disulfanediylbis(N-hydroxybenzamide) is unique due to its specific combination of disulfide bonds and hydroxybenzamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

190002-17-6

Molecular Formula

C14H12N2O4S2

Molecular Weight

336.4 g/mol

IUPAC Name

N-hydroxy-4-[[4-(hydroxycarbamoyl)phenyl]disulfanyl]benzamide

InChI

InChI=1S/C14H12N2O4S2/c17-13(15-19)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)14(18)16-20/h1-8,19-20H,(H,15,17)(H,16,18)

InChI Key

AMOMSXJPDAQGKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NO)SSC2=CC=C(C=C2)C(=O)NO

Origin of Product

United States

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